molecular formula C22H26N4O3 B3013102 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one CAS No. 897613-24-0

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one

Katalognummer B3013102
CAS-Nummer: 897613-24-0
Molekulargewicht: 394.475
InChI-Schlüssel: OPZUJFILSYLBIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one" is a complex molecule that appears to be related to a class of compounds with potential pharmacological properties. The related research indicates that derivatives of the furo[3,2-c]pyridine ring system have been synthesized and studied for their antipsychotic activity, showing significant activity in various behavioral assays and receptor affinity profiles .

Synthesis Analysis

The synthesis of related furopyridine derivatives has been explored in the literature. For instance, 2-amino or 2-hydrazino derivatives of pyridine were obtained through amination or hydrazination of a chloro-cyano-methoxy-methylpyridine precursor. Subsequent acid hydrolysis led to heterocyclization, forming furo[3,4-c]pyridines, which could be further modified to produce 4-arylamino derivatives . This suggests a multi-step synthetic route involving halogenation, amination, and cyclization reactions that could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of the compound includes several key functional groups and heterocyclic rings, such as the furan ring, piperazine, and pyridinone moieties. These structural features are known to contribute to the biological activity of the molecule. The presence of a furan ring, in particular, is a common feature in compounds with antipsychotic activity, as it is part of the pharmacophore that interacts with neurotransmitter receptors .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of multiple reactive sites, including the nitrogen atoms in the piperazine and pyridine rings, as well as the potential for electrophilic substitution on the furan ring. The oxiranylmethyl group in related compounds has been shown to undergo ring-opening reactions with heterocyclic amines, leading to various substituted products . This indicates that the compound may also participate in similar reactions, potentially leading to a diverse array of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, the structural features suggest it would exhibit properties typical of aromatic heterocycles. These might include moderate to high solubility in organic solvents, potential for hydrogen bonding due to the hydroxy and amine groups, and the likelihood of exhibiting fluorescence or UV-visible absorbance due to the conjugated system. The antibacterial and antifungal activities of related Mannich base derivatives also suggest that the compound could have similar biological properties .

Wissenschaftliche Forschungsanwendungen

Inhibition of PKCtheta

One of the key areas of research involving compounds related to 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one is the development of PKCtheta inhibitors. C-5 substituted heteroaryl 3-pyridinecarbonitriles, including analogs with furan substituents, have been identified as potent inhibitors of PKCtheta. These compounds, characterized by their 3-pyridinecarbonitrile core and various heteroaryl rings, have demonstrated significant potential in inhibiting PKCtheta with low IC50 values, indicating high potency (Subrath et al., 2009). This research points towards the therapeutic potential of these compounds in conditions where PKCtheta activity is implicated.

Neuroinflammation Imaging

Another significant application of compounds structurally similar to 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one is in the imaging of neuroinflammation. A PET radiotracer specific for CSF1R, a microglia-specific marker, has been developed for the noninvasive imaging of reactive microglia and disease-associated microglia. This compound can be used to study the immune environment of central nervous system malignancies and monitor potential adverse neuroinflammatory effects of immunotherapy for peripheral malignancies, offering valuable insights into the development of new therapeutics for neuroinflammation (Horti et al., 2019).

Antiprotozoal Agents

Compounds containing furan-2-yl groups have also been investigated for their antiprotozoal properties. Specifically, dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including those with furan-2-yl substituents, have shown significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, suggesting potential for development as antiprotozoal agents (Ismail et al., 2004).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural characterization of derivatives related to 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one. This includes the synthesis of compounds with potential analgesic properties and the exploration of their structural features through crystallography and computational investigations, contributing to the understanding of their biological activities and aiding in the development of new therapeutic agents (Karczmarzyk & Malinka, 2008).

Eigenschaften

IUPAC Name

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-[(4-methylpiperazin-1-yl)-pyridin-4-ylmethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-16-14-19(27)20(22(28)26(16)15-18-4-3-13-29-18)21(17-5-7-23-8-6-17)25-11-9-24(2)10-12-25/h3-8,13-14,21,27H,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZUJFILSYLBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=NC=C3)N4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.